(3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, an ethyl group at the 4-position, and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The synthetic route may involve the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Ethyl Group: The ethyl group can be added through an alkylation reaction.
Formation of the Carboxylic Acid Group: This can be achieved through oxidation of an intermediate alcohol or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions, particularly at the double bonds if present in derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Addition: Catalysts such as palladium on carbon (Pd/C) can facilitate addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its chiral nature.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid: Differing only in the stereochemistry at the 4-position.
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-4-ethylpyrrolidine-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (3S,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid lies in its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both benzyl and ethyl groups, along with the carboxylic acid functionality, provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)/t12-,13-/m1/s1 |
InChI Key |
BRZIDNQMHUVUAM-CHWSQXEVSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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